REACTION_CXSMILES
|
C([Li])CCC.C(NC(C)C)(C)C.[CH3:13][N:14]1[C:19](=[O:20])[C:18]2[CH:21]=[C:22]([CH2:24][C:25]3[C:34]4[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=4)[CH:28]=[CH:27][CH:26]=3)[S:23][C:17]=2[N:16]([CH2:35][CH:36]([CH3:38])[CH3:37])[C:15]1=[O:39].CC1C=C[C:44]([S:47](OCCCO[Si](C)(C)C(C)(C)C)(=O)=S)=[CH:43][CH:42]=1.[OH2:62].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1.O>[OH:62][CH2:42][CH2:43][CH2:44][S:47][C:21]1[C:18]2[C:19](=[O:20])[N:14]([CH3:13])[C:15](=[O:39])[N:16]([CH2:35][CH:36]([CH3:37])[CH3:38])[C:17]=2[S:23][C:22]=1[CH2:24][C:25]1[C:34]2[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=2)[CH:28]=[CH:27][CH:26]=1 |f:4.5.6|
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Name
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Quantity
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0.32 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
|
30 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
|
0.093 mL
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Type
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reactant
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Smiles
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C(C)(C)NC(C)C
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Name
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3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Quantity
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0.2 g
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Type
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reactant
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Smiles
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CN1C(N(C2=C(C1=O)C=C(S2)CC2=CC=CC1=CC=CC=C21)CC(C)C)=O
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Name
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3-{[dimethyl(1,1-dimethylethyl)silyl]oxy}propyl 4-methylphenylthiosulfonate
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Quantity
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0.19 g
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Type
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reactant
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Smiles
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CC1=CC=C(C=C1)S(=S)(=O)OCCCO[Si](C(C)(C)C)(C)C
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Name
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crude adduct
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
Name
|
|
Quantity
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6 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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|
Quantity
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0.2 g
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Type
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reactant
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Smiles
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O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
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5 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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5 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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2 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Prepared
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Type
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EXTRACTION
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Details
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extracted with ether (2×30 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic extracts were dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
evaporated under reduced pressure
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Type
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CUSTOM
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Details
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The residue was purified by column chromatography over silica
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Type
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WASH
|
Details
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eluting with ether
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Type
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CUSTOM
|
Details
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was then recrystallised from ethyl acetate/hexane
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Reaction Time |
16 h |
Name
|
|
Type
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product
|
Smiles
|
OCCCSC1=C(SC=2N(C(N(C(C21)=O)C)=O)CC(C)C)CC2=CC=CC1=CC=CC=C21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.098 g | |
YIELD: CALCULATEDPERCENTYIELD | 39.7% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |